molecular formula C63H118N18O14S B612394 myr-pep2m

myr-pep2m

Cat. No. B612394
M. Wt: 1383.8
InChI Key: WOHZPGNQJGMOFO-KJNWLHRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoylated form of Pep2m;  Cell-permeable inhibitor of the interaction between AMPA receptor and N-ethylmaleimide-sensitive fusion protein (NSF).

Scientific Research Applications

1. Bicistronic Expression in Transgenic Mice

Myr-pep2m has been studied for its role in bicistronic expression within transgenic mice. This application is crucial for biomedical research and biotechnology. The use of the 2A peptide, related to Myr-pep2m, has been demonstrated to be efficient for co-translational cleavage in transgenic mice. This approach is superior to the internal ribosomal entry site for multicistronic constructs and is considered viable for genetically engineered mice (Trichas, Begbie, & Srinivas, 2008).

2. Role in Diabetes-Associated Kidney Injuries and Dysfunction

Research on myricetin, a compound related to Myr-pep2m, has shown significant effects in attenuating diabetes-associated kidney injuries and dysfunction. The study demonstrated that myricetin could alleviate renal dysfunction and fibrosis induced by diabetes. This is achieved through its action on oxidative-stress- and inflammation-associated signaling pathways (Yang et al., 2019).

3. Photothermal and Colorimetric Sensing for Dietary Myrosinase Profiling

A recent study presented a photothermal-responsive colorimetric biosensor for onsite Myr determination. This method is significant for food quality and dietary nutrition assessments, offering advantages like anti-interference, high accuracy, and low cost. It is particularly useful for rapid and real-time visual Myr identification in food-sourced samples (Qiao et al., 2023).

4. Potential Therapeutic Agent for Diabetic Nephropathy

Myricitrin, derived from Myrica esculenta bark and related to Myr-pep2m, has been evaluated for its therapeutic potential against diabetic nephropathy. It significantly attenuated high glucose-induced toxicity in cells and in diabetic rats. This suggests its potential as a therapeutic agent for diabetic nephropathy (Dua et al., 2021).

5. Myricetin's Role in Disease Treatment and Prevention

Myricetin (MYR) has been found to have therapeutic effects on several diseases, including tumors, inflammatory diseases, atherosclerosis, and diabetes. This highlights MYR's potential as a natural compound with promising research and development prospects (Song et al., 2020).

6. Anti-Hyperglycemic Activity via DPP-4 Inhibition

Myricetin has been identified for its anti-hyperglycemic activity, which is achieved through the inhibition of Dipeptidyl peptidase-4 (DPP-4) and enhancement of GLP-1 levels. This indicates its potential in ameliorating diabetic conditions (Lalitha et al., 2020).

7. Historical and Molecular Perspectives on Myr

The paper titled "Myristoylation, an Ancient Protein Modification Mirroring Eukaryogenesis and Evolution," provides historical and molecular perspectives on MYR. It discusses the evolution of N-myristoylation and its crucial role in the modification landscape across eukaryotes (Meinnel, Dian, & Giglione, 2020).

8. Surface Expression of AMPA Receptors in Neurons

A study involving a peptide related to Myr-pep2m, called pep2m, revealed its role in the surface expression of AMPA receptors in hippocampal neurons. This interaction is essential for the proper functioning of these receptors in the brain (Noel et al., 1999).

properties

Molecular Formula

C63H118N18O14S

Molecular Weight

1383.8

InChI

InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1

InChI Key

WOHZPGNQJGMOFO-KJNWLHRWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Appearance

White lyophilised solid

Purity

>98%

sequence

Myr-KRMKVAKNAQ

storage

-20°C

synonyms

myr-pep2m

Origin of Product

United States

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